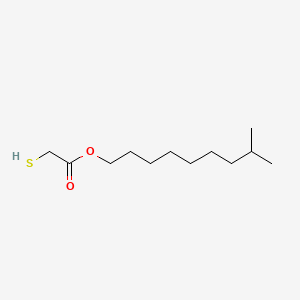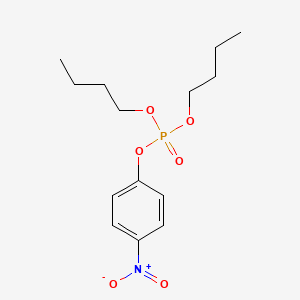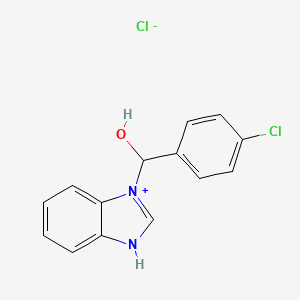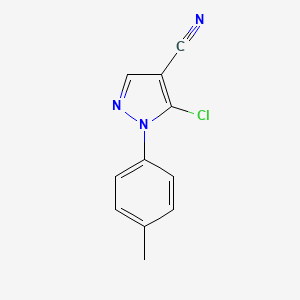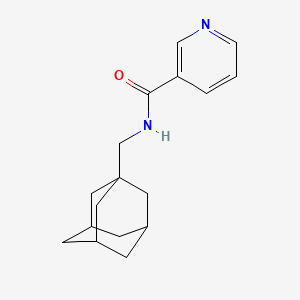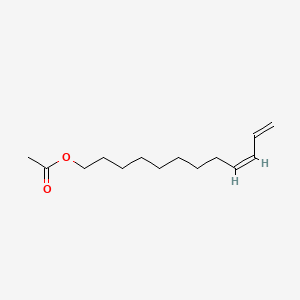![molecular formula C12H26O4 B13760931 Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- CAS No. 68966-71-2](/img/structure/B13760931.png)
Ethanol, 2,2'-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is a chemical compound with the molecular formula C9H20O4. It is known for its unique structure, which includes two ethanol groups connected by a 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge through oxygen atoms. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- typically involves the reaction of 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediol with ethanol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the ether linkage between the ethanol molecules and the propanediol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production rate .
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce simpler alcohols .
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in biochemical assays and as a stabilizer for certain biological samples.
Medicine: It is investigated for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- exerts its effects involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. Its unique structure allows it to interact with specific enzymes and proteins, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethanol, 2,2’-[(1-methylethyl)imino]bis-: This compound has a similar structure but includes an imino group instead of the ether linkage.
1-isopropyl-2,2-dimethyltrimethylene diisobutyrate: Another compound with a similar backbone but different functional groups.
Uniqueness
Ethanol, 2,2’-[[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl]bis(oxy)]bis- is unique due to its specific ether linkage and the presence of the 2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl bridge. This structure imparts distinct chemical properties, making it valuable in various applications .
Propiedades
Número CAS |
68966-71-2 |
|---|---|
Fórmula molecular |
C12H26O4 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethoxy)-2,2,4-trimethylpentoxy]ethanol |
InChI |
InChI=1S/C12H26O4/c1-10(2)11(16-8-6-14)12(3,4)9-15-7-5-13/h10-11,13-14H,5-9H2,1-4H3 |
Clave InChI |
GPKLLERXYXMLED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)COCCO)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


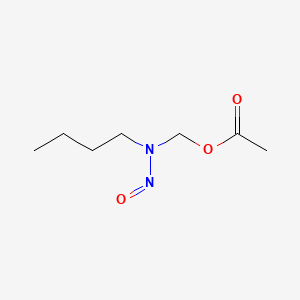
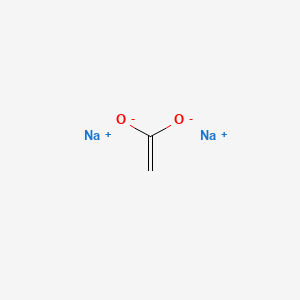
![Cyclopropyl-bis[1-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B13760861.png)
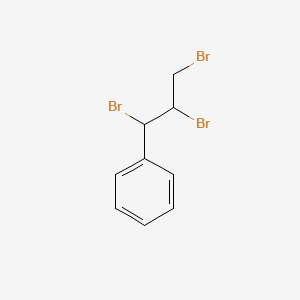
![2-[4-Hydroxy-2-(1-octadecanoyloxy-4-oxohenicosan-2-yl)oxolan-3-yl]nonadecanoate](/img/structure/B13760873.png)

![1,1,6,6a-Tetramethyl-1a,2,5,6,7,7a-hexahydrocyclopropa[b]naphthalen-4-one](/img/structure/B13760878.png)
